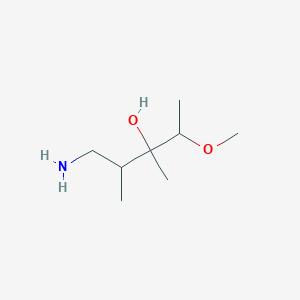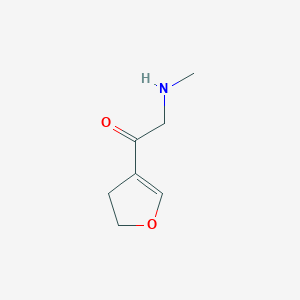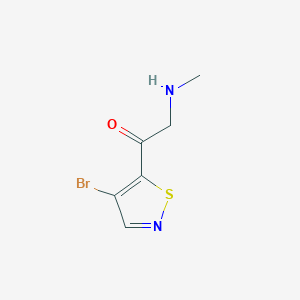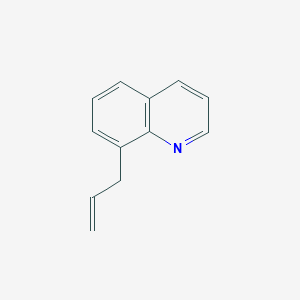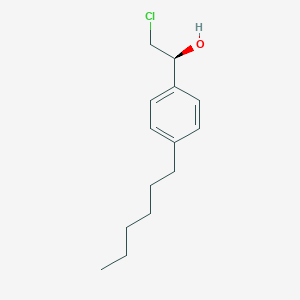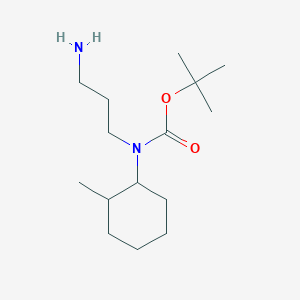
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and 2-methylcyclohexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of carbamates.
化学反应分析
Types of Reactions
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
科学研究应用
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a stabilizer in various formulations.
作用机制
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- tert-butyl N-(3-aminopropyl)carbamate
- tert-butyl N-(2-methylcyclohexyl)carbamate
- N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate
Uniqueness
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate: is unique due to the presence of both the tert-butyl and 2-methylcyclohexyl groups, which may confer specific chemical and biological properties not found in other carbamates. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
分子式 |
C15H30N2O2 |
|---|---|
分子量 |
270.41 g/mol |
IUPAC 名称 |
tert-butyl N-(3-aminopropyl)-N-(2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H30N2O2/c1-12-8-5-6-9-13(12)17(11-7-10-16)14(18)19-15(2,3)4/h12-13H,5-11,16H2,1-4H3 |
InChI 键 |
GJVQTHYUBITNOA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1N(CCCN)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


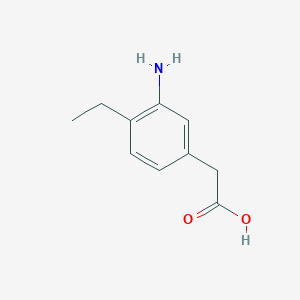
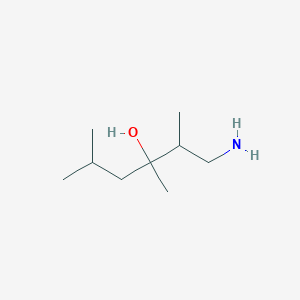
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
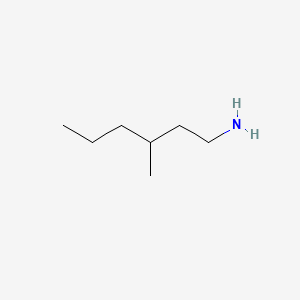
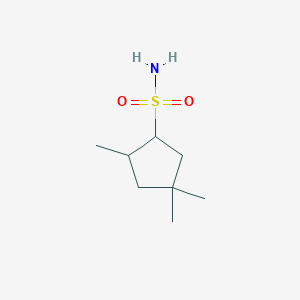
![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
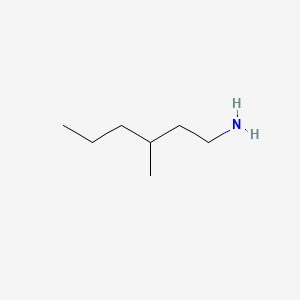
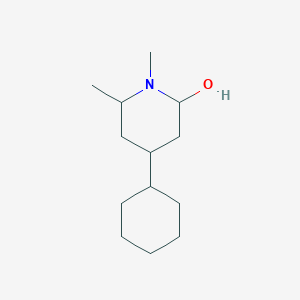
![1-(2-Aminoethyl)spiro[4.4]nonan-1-ol](/img/structure/B13187164.png)
